3-(1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
5-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-cyclopropyl-2-methyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O3/c1-22-19(26)24(14-4-5-14)17(21-22)12-7-9-23(10-8-12)18(25)15-11-13(20)3-6-16(15)27-2/h3,6,11-12,14H,4-5,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRFRLYBCLKRMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 426.91 g/mol. The presence of a chloro group, methoxy group, and a piperidine moiety contributes to its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole ring is known for its ability to inhibit certain enzymes and receptors, which can lead to therapeutic effects in various diseases.
Antimicrobial Activity
Research indicates that compounds similar to this triazole derivative exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of bacteria and fungi by interfering with their cellular processes. The specific compound's structure suggests potential effectiveness against resistant strains due to its unique binding properties.
Anticancer Activity
Triazole compounds are often investigated for their anticancer potential. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells through various mechanisms such as the inhibition of cell proliferation and induction of cell cycle arrest. The structure-activity relationship (SAR) analysis indicates that modifications in the substituents on the triazole ring can enhance anticancer activity.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in various metabolic pathways. For example, it may exhibit inhibitory effects on acetylcholinesterase (AChE) and urease, which are important targets in treating Alzheimer's disease and other conditions.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of similar triazole derivatives against a panel of bacterial strains, revealing an IC50 value significantly lower than traditional antibiotics, indicating higher potency.
- Cancer Cell Line Studies : In vitro assays using breast cancer cell lines demonstrated that the compound reduced cell viability significantly compared to untreated controls, with IC50 values indicating strong anticancer potential.
- Enzyme Inhibition Studies : Comparative studies highlighted that the compound effectively inhibited urease activity with an IC50 value lower than standard urease inhibitors, suggesting it could be developed into a therapeutic agent for conditions requiring urease inhibition.
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of triazolone derivatives with structural variations influencing physicochemical and pharmacological properties. Below is a comparative analysis with key analogs identified in the literature:
Structural Analog 1: 5-[1-(5-Chloro-2-methoxybenzoyl)-4-piperidinyl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Key Differences: R2 Substituent: Replaces the cyclopropyl group with a 4-methylphenyl ring. The steric bulk of the phenyl ring may alter binding pocket interactions in biological targets .
Structural Analog 2: 5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Key Differences :
- R1 Substituent : Substitutes the 5-chloro-2-methoxybenzoyl group with a 4-bromophenylacetyl chain.
- Impact : The bromine atom introduces greater electronegativity and van der Waals interactions, which could improve binding affinity to hydrophobic pockets. However, the acetyl linker may reduce conformational rigidity compared to the benzoyl group in the target compound .
Structural Analog 3: 5-{1-[(4-Chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Key Differences: R1 Substituent: Features a 4-chloro-2-methylphenoxyacetyl group. Impact: The phenoxy ether linkage and methyl group may enhance solubility through polar interactions while maintaining moderate lipophilicity. The chloro substituent’s position (para vs. meta in the target compound) could influence steric and electronic effects .
Data Table: Structural and Hypothesized Property Comparison
Discussion of Research Findings
Metabolic Stability : The cyclopropyl group in the target compound may confer resistance to oxidative metabolism compared to phenyl-substituted analogs, as small rings are less susceptible to cytochrome P450-mediated degradation.
Binding Interactions: The 5-chloro-2-methoxybenzoyl group’s electron-withdrawing effects could enhance hydrogen bonding or dipole interactions in target binding sites, whereas bromine or methylphenoxy groups in analogs may prioritize hydrophobic interactions.
Synthetic Accessibility : The target compound’s benzoyl and cyclopropyl groups likely require specialized reagents (e.g., cyclopropanation agents), while analogs with phenyl or acetyl linkers might involve simpler synthetic routes .
Q & A
Q. What are the key synthetic steps and analytical techniques used to prepare this compound?
The synthesis involves multi-step organic reactions, including:
- Piperidine functionalization : Coupling of the 5-chloro-2-methoxybenzoyl group to the piperidine ring via nucleophilic acyl substitution or amidation .
- Triazole ring formation : Cyclization using carbodiimides or hydrazine derivatives under reflux conditions .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity . Key analytical methods include NMR (for structural confirmation), HPLC (purity assessment), and mass spectrometry (molecular weight verification) .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
Stability studies involve:
- Forced degradation : Exposure to acidic/basic buffers (pH 1–13) at 37°C for 24–72 hours, monitored via HPLC to detect degradation products .
- Thermal stress testing : Heating the compound to 40–60°C in solid and solution states, with periodic sampling for mass spectrometry analysis .
Q. What are the primary structural features contributing to its biological activity?
- The 5-chloro-2-methoxybenzoyl moiety enhances lipophilicity and target binding .
- The triazole ring acts as a hydrogen-bond acceptor, critical for enzyme inhibition .
- The cyclopropyl group influences conformational rigidity, optimizing pharmacokinetic properties .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and reduce by-products?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Catalyst screening : Bases like cesium carbonate or triethylamine enhance coupling efficiency .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., acylation) .
- Design of Experiments (DoE) : Statistical optimization of variables (e.g., molar ratios, reaction time) to identify robust conditions .
Q. How can conflicting biological activity data across assays be resolved?
- Assay standardization : Validate protocols using positive controls (e.g., known kinase inhibitors for enzyme assays) .
- Structural analogs : Compare activity of derivatives to identify critical pharmacophores .
- Meta-analysis : Cross-reference data from orthogonal assays (e.g., in vitro enzyme inhibition vs. cell-based viability) to confirm target specificity .
Q. What advanced crystallographic methods are used to resolve its 3D structure?
- Single-crystal X-ray diffraction : Employ SHELXL for refinement, using datasets collected at low temperature (100 K) to reduce thermal motion artifacts .
- ORTEP-3 visualization : Generate thermal ellipsoid plots to analyze bond angles and torsional strain .
- Twinned data refinement : Use SHELXL’s twin law parameters for challenging crystals with pseudo-symmetry .
Q. How do modifications to the cyclopropyl or piperidine groups affect SAR?
- Cyclopropyl substitution : Replacing cyclopropyl with bulkier groups (e.g., cyclohexyl) reduces metabolic clearance but may decrease solubility .
- Piperidine N-methylation : Improves blood-brain barrier penetration but can alter target selectivity .
- SAR validation : Synthesize analogs and test in parallel assays (e.g., binding affinity, ADME profiling) .
Methodological Challenges
Q. What strategies mitigate by-product formation during triazole ring cyclization?
- In situ monitoring : Use inline FTIR or Raman spectroscopy to detect intermediate formation and adjust reaction kinetics .
- Protecting groups : Temporarily block reactive sites (e.g., benzyl groups for amines) to prevent unwanted cross-reactions .
Q. How is enantiomeric purity ensured during synthesis?
- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers .
- Circular dichroism (CD) : Confirm absolute configuration post-synthesis .
Q. What computational tools predict its metabolic pathways?
- In silico metabolism : Software like Schrödinger’s ADMET Predictor or GLIDE to identify likely cytochrome P450 oxidation sites .
- Metabolite synthesis : Prepare predicted metabolites (e.g., hydroxylated derivatives) for biological testing .
Data Interpretation
Q. How are conflicting crystallographic and NMR data reconciled?
Q. What statistical methods analyze dose-response discrepancies in preclinical models?
- Hill slope analysis : Evaluate cooperative binding effects in dose-response curves .
- Bootstrap resampling : Assess variability in EC50/IC50 values across replicates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
